molecular formula C23H27N3O4S B14080896 7-HydroxyQuetiapineAcetate

7-HydroxyQuetiapineAcetate

Cat. No.: B14080896
M. Wt: 441.5 g/mol
InChI Key: WYWODQNHXCBWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

7-HydroxyQuetiapineAcetate undergoes various chemical reactions, including:

Common reagents used in these reactions include cytochrome P450 inhibitors like ketoconazole and quinidine, which help study the metabolic pathways . The major products formed from these reactions are further hydroxylated and dealkylated metabolites .

Mechanism of Action

The mechanism of action of 7-HydroxyQuetiapineAcetate involves its interaction with various neurotransmitter receptors. It primarily acts as an antagonist at dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . This interaction helps in modulating neurotransmitter activity, thereby exerting antipsychotic effects. The compound also affects histamine and adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

7-HydroxyQuetiapineAcetate is unique compared to other similar compounds due to its specific metabolic pathway and pharmacological activity. Similar compounds include:

These compounds share some pharmacological activities but differ in their metabolic pathways and specific receptor interactions, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[2-[4-(2-hydroxybenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethyl acetate

InChI

InChI=1S/C23H27N3O4S/c1-17(27)30-15-14-29-13-12-25-8-10-26(11-9-25)23-19-4-2-3-5-21(19)31-22-16-18(28)6-7-20(22)24-23/h2-7,16,28H,8-15H2,1H3

InChI Key

WYWODQNHXCBWLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42

Origin of Product

United States

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